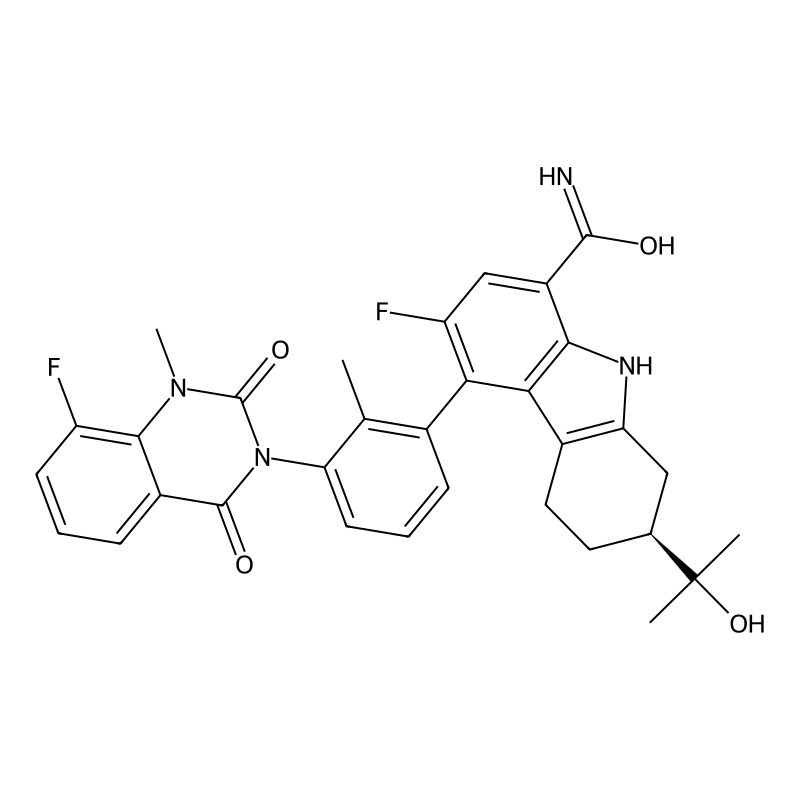

BMS-986142

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

BMS-986142 is a potent and highly selective, reversible (non-covalent) inhibitor of Bruton's tyrosine kinase (BTK), a nonreceptor tyrosine kinase from the Tec family. BTK is a critical signaling component downstream of the B-cell receptor (BCR) and Fc receptors, making it a key regulator of B-cell and myeloid cell activation, proliferation, and differentiation. As an orally administered small molecule, it serves as a tool compound for investigating BTK-dependent pathways in preclinical models of autoimmune and inflammatory diseases.

References

- [1] Watterson, S. H., et al. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. *Journal of Medicinal Chemistry*, 59(19), 9173–9200 (2016).

- [2] Gillooly, K. M., et al. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care. *PLoS One*, 12(7), e0181782 (2017).

- [3] Chao, Y., et al. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants. *Clinical Pharmacology in Drug Development*, 6(5), 460–469 (2017).

- [4] Conaghan, P. G., et al. Evaluation of BMS-986142, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study. *The Lancet Rheumatology*, 5(6), e319-e330 (2023).

- [9] Watterson, S. H., et al. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. *J Med Chem*, 59(19), 9173-9200 (2016).

- [10] BMS-986142 - Drug Targets, Indications, Patents. Patsnap Synapse.

- [11] Gillooly, K. M., et al. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care. *PLoS One*, 12(7), e0181782 (2017).

- [16] Conaghan, P. G., et al. Evaluation of BMS-986142, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study. *The Lancet Rheumatology*, 5(6), e319-e330 (2023).

- [18] Gillooly, K. M., et al. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care. *PLoS One*, 12(7), e0181782 (2017).

Standard tool compounds for BTK inhibition, such as ibrutinib, are typically irreversible covalent inhibitors that permanently bind to a cysteine residue (Cys481) in the BTK active site. BMS-986142's reversible, non-covalent mechanism is a critical differentiator; it allows for studies involving target washout, dynamic dose-response relationships, and investigation of biology independent of permanent target modification. Substituting BMS-986142 with a covalent inhibitor is unsuitable for experimental designs that require transient BTK inhibition or aim to avoid the confounding off-target activities associated with the broader reactivity profile of first-generation covalent inhibitors.

References

- [5] Chao, Y., et al. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants. *Clinical Pharmacology in Drug Development*, 6(5), 460–469 (2017).

- [6] Goldberg, F. W., et al. Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. *ACS Medicinal Chemistry Letters*, 10(4), 517–523 (2019).

- [13] Shin, Y., et al. Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures. *International Journal of Molecular Sciences*, 22(21), 11956 (2021).

- [17] de Wispelaere, M., et al. Bruton's Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives. *Pharmaceuticals*, 15(7), 819 (2022).

High Potency Coupled with a Reversible, Non-Covalent Binding Mechanism

BMS-986142 potently inhibits human recombinant BTK with an IC50 of 0.5 nM in enzymatic assays. Unlike covalent inhibitors such as ibrutinib or acalabrutinib which form a permanent bond with Cys481, BMS-986142's activity is based on reversible, non-covalent interactions, allowing for inhibitor washout and more direct correlation of concentration to effect.

| Evidence Dimension | Enzymatic Potency (IC50) & Mechanism |

| Target Compound Data | 0.5 nM (Reversible, Non-Covalent) |

| Comparator Or Baseline | Ibrutinib & Acalabrutinib (Irreversible, Covalent) |

| Quantified Difference | Sub-nanomolar potency with a fundamentally different, reversible mechanism of action. |

| Conditions | Human recombinant BTK enzyme assay. |

This enables experimental designs requiring dynamic or transient inhibition of BTK, which is impossible to achieve with standard covalent tool compounds.

High Kinase Selectivity Profile Minimizes Confounding Off-Target Effects

In a screening panel of 384 kinases, BMS-986142 demonstrated high selectivity, with only five kinases inhibited with less than 100-fold selectivity relative to BTK (IC50 = 0.5 nM). The closest off-targets are primarily other Tec family kinases, such as TEC (IC50 = 10 nM; 20-fold selective) and ITK (IC50 = 15 nM; 30-fold selective). In contrast, the first-generation covalent inhibitor ibrutinib has significant off-target activity against kinases such as EGFR, JAK3, and SRC family kinases, which are associated with adverse effects and can confound experimental interpretation.

| Evidence Dimension | Kinase Selectivity (IC50) |

| Target Compound Data | BTK: 0.5 nM; TEC: 10 nM; ITK: 15 nM. >100-fold selectivity against most of a 384-kinase panel. |

| Comparator Or Baseline | Ibrutinib: Known off-target inhibition of EGFR, SRC-family, JAK3, and other kinases. |

| Quantified Difference | Demonstrates a much cleaner kinase inhibition profile compared to the promiscuous activity of ibrutinib. |

| Conditions | Biochemical kinase panel screening assays. |

High selectivity ensures that observed biological effects in cellular and in vivo models are attributable to BTK inhibition, increasing data quality and reproducibility.

Excellent Oral Bioavailability Profile for Reliable In Vivo Dosing

BMS-986142 demonstrates high to excellent oral bioavailability across multiple preclinical species, a critical parameter for ensuring consistent and effective compound exposure in animal studies. The absolute oral bioavailability was measured to be 93% in mice, 67% in rats, and 100% in dogs. This high degree of absorption simplifies dosing calculations and reduces variability between subjects compared to compounds with poor or erratic oral uptake.

| Evidence Dimension | Absolute Oral Bioavailability (%) |

| Target Compound Data | Mouse: 93%; Rat: 67%; Dog: 100% |

| Comparator Or Baseline | Generic poorly soluble/absorbed tool compounds. |

| Quantified Difference | Exhibits high and consistent oral bioavailability suitable for robust in vivo experiments. |

| Conditions | Multispecies pharmacokinetic studies. |

High oral bioavailability is a key procurement-relevant property that ensures reliable drug exposure in animal models, leading to more reproducible and interpretable in vivo efficacy data.

In Vitro and In Vivo Studies Requiring Transient BTK Inhibition

The reversible, non-covalent binding mechanism makes BMS-986142 the appropriate choice for experiments designed to assess the effects of BTK inhibition over a defined time course, including washout studies to measure the rate of signaling recovery.

Preclinical Efficacy Testing in Autoimmune Disease Models

With demonstrated high oral bioavailability in rodents (93% in mice, 67% in rats) and proven efficacy in murine arthritis models, this compound is well-suited for oral dosing in preclinical studies of rheumatoid arthritis, lupus, and other BTK-mediated autoimmune conditions.

Pathway Analysis Where High Target Selectivity is Paramount

For cellular assays designed to isolate the specific downstream effects of BTK signaling, the highly selective kinase profile of BMS-986142 minimizes the risk of confounding data that can arise from off-target inhibition of other kinases, a known issue with first-generation covalent inhibitors.

References

- [5] Chao, Y., et al. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants. *Clinical Pharmacology in Drug Development*, 6(5), 460–469 (2017).

- [11] Gillooly, K. M., et al. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care. *PLoS One*, 12(7), e0181782 (2017).

- [13] Shin, Y., et al. Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures. *International Journal of Molecular Sciences*, 22(21), 11956 (2021).

- [18] Gillooly, K. M., et al. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care. *PLoS One*, 12(7), e0181782 (2017).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

Explore Compound Types